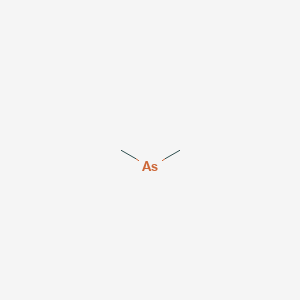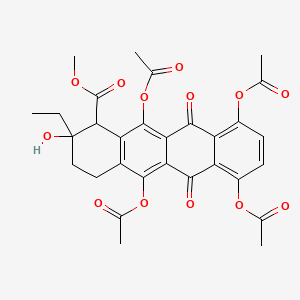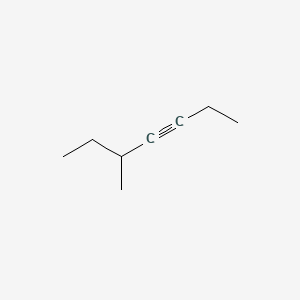
5-Methyl-3-heptyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3-heptyne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C8H14, and it is a branched alkyne with a methyl group attached to the third carbon of the heptyne chain
準備方法
Synthetic Routes and Reaction Conditions
5-Methyl-3-heptyne can be synthesized through several methods, including:
Dehydrohalogenation of Vicinal Dihalides: This method involves the elimination of hydrogen halides from vicinal dihalides using a strong base like sodium amide (NaNH2) in liquid ammonia. The reaction proceeds through an E2 mechanism, forming the alkyne.
Alkylation of Terminal Alkynes: Terminal alkynes can be alkylated using alkyl halides in the presence of a strong base like sodium amide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反応の分析
Types of Reactions
5-Methyl-3-heptyne undergoes various chemical reactions, including:
Hydrogenation: The addition of hydrogen to the triple bond in the presence of a catalyst like palladium on carbon (Pd/C) converts the alkyne to an alkane.
Halogenation: The addition of halogens (e.g., bromine or chlorine) to the triple bond forms dihalides.
Hydrohalogenation: The addition of hydrogen halides (e.g., HCl or HBr) to the triple bond forms haloalkenes.
Common Reagents and Conditions
Hydrogenation: Pd/C catalyst, hydrogen gas, room temperature.
Halogenation: Bromine or chlorine, inert solvent like dichloromethane, room temperature.
Hydrohalogenation: Hydrogen halides (HCl, HBr), room temperature.
Oxidation: Potassium permanganate (KMnO4) or ozone (O3), aqueous or organic solvent, room temperature.
Major Products Formed
Hydrogenation: 5-Methylheptane.
Halogenation: 5-Methyl-3,4-dibromoheptane or 5-Methyl-3,4-dichloroheptane.
Hydrohalogenation: 5-Methyl-3-chloroheptene or 5-Methyl-3-bromoheptene.
Oxidation: Carboxylic acids or ketones depending on the reagent used.
科学的研究の応用
5-Methyl-3-heptyne has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-Methyl-3-heptyne involves its interaction with various molecular targets and pathways. As an alkyne, it can participate in nucleophilic addition reactions, where the triple bond acts as an electron-rich site, reacting with electrophiles. The compound’s reactivity is influenced by the presence of the methyl group, which can affect the steric and electronic properties of the molecule .
類似化合物との比較
Similar Compounds
3-Heptyne: A straight-chain alkyne with a similar structure but without the methyl group.
5-Methyl-3-heptene: An alkene with a similar carbon skeleton but with a double bond instead of a triple bond.
3-Methyl-1-hexyne: A branched alkyne with a different position of the triple bond and methyl group.
Uniqueness
5-Methyl-3-heptyne is unique due to its specific branching and the position of the triple bond, which can influence its reactivity and interactions with other molecules. The presence of the methyl group at the third carbon adds steric hindrance and can affect the compound’s chemical behavior compared to its straight-chain or differently branched analogs .
特性
CAS番号 |
61228-09-9 |
|---|---|
分子式 |
C8H14 |
分子量 |
110.20 g/mol |
IUPAC名 |
5-methylhept-3-yne |
InChI |
InChI=1S/C8H14/c1-4-6-7-8(3)5-2/h8H,4-5H2,1-3H3 |
InChIキー |
UCTGGLKZKKZBNO-UHFFFAOYSA-N |
正規SMILES |
CCC#CC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


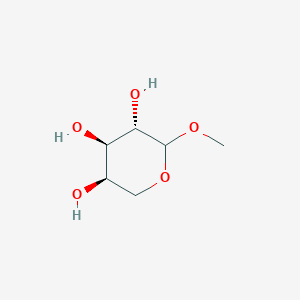

![dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B13797209.png)
![1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI)](/img/structure/B13797218.png)
![Acetamide,N-cyclohexyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B13797226.png)
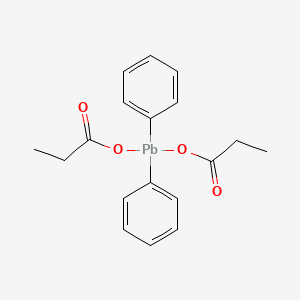
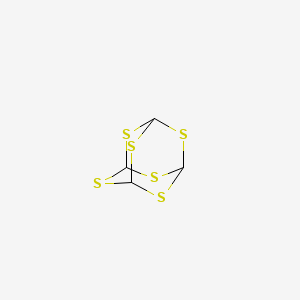
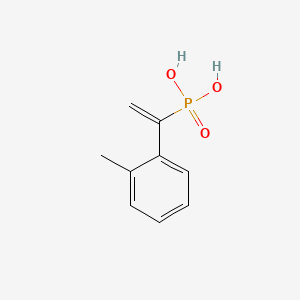

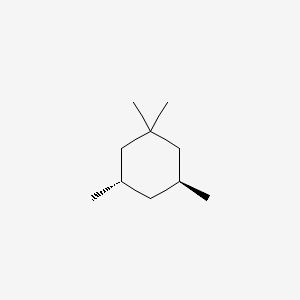
![tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate](/img/structure/B13797278.png)
![1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)](/img/structure/B13797290.png)
